ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity

This compound belongs to the class of 2-cyano-3-arylaminoprop-2-enoates, synthetic intermediates widely utilized in medicinal chemistry and agrochemical research [3.0.CO;2-4" target="_blank">1]. It is characterized by an ethyl ester, a cyano group, and a 4-ethylphenylamino substituent on a propenoate backbone, giving it a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol.

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 346613-02-3
Cat. No. B2679292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate
CAS346613-02-3
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC
InChIInChI=1S/C14H16N2O2/c1-3-11-5-7-13(8-6-11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3/b12-10+
InChIKeyJEJARQCJKLZBKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CAS 346613-02-3): Core Identity and Comparator Context


This compound belongs to the class of 2-cyano-3-arylaminoprop-2-enoates, synthetic intermediates widely utilized in medicinal chemistry and agrochemical research [1]. It is characterized by an ethyl ester, a cyano group, and a 4-ethylphenylamino substituent on a propenoate backbone, giving it a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol [2]. The closest commercially available analogs differ only in the para-substituent on the aniline ring, typically featuring a hydrogen atom, a methyl group, or a chlorine atom. These subtle structural variations directly influence the compound's physicochemical properties, such as lipophilicity, which is a critical parameter for selecting the correct building block for a specific synthetic target.

The Risk of In-Class Swapping: Why the 4-Ethyl Substituent on Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Cannot Be Interchanged Carelessly


Within this compound series, the identity of the para-substituent on the aniline ring is the key driver of differences in lipophilicity, electronic character, and steric bulk. Substituting one analog for another, such as swapping the 4-ethyl group for a 4-methyl or an unsubstituted phenyl ring, is not a benign isosteric replacement. These changes directly alter crucial molecular descriptors like the partition coefficient (XLogP3-AA), which governs compound solubility, membrane permeability, and chromatographic behavior [1]. Consequently, using the wrong building block will produce a downstream product with different physicochemical and ADME properties, potentially invalidating an entire synthetic route. The following quantitative evidence demonstrates exactly how the 4-ethyl substitution profile differs from its closest alternatives.

Quantitative Differentiation of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CAS 346613-02-3) Against Its Closest Analogs


Higher Computed Lipophilicity (XLogP3-AA) Compared to the 4-Methyl and Unsubstituted Phenyl Analogs

The introduction of a 4-ethyl group on the aniline ring grants this compound higher lipophilicity than its direct analogs. This is a critical selection factor for optimizing membrane permeability or tuning the logD of final drug candidates. The computed XLogP3-AA for the target compound is 3.5, representing an increase of +0.5 log units over the 4-methyl analog and +1.0 log units over the unsubstituted phenyl analog [1].

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity

Reduced Topological Polar Surface Area (TPSA) Relative to the 4-Methyl and Unsubstituted Analogs

While the ethyl group increases the compound's size, it simultaneously lowers its computed Topological Polar Surface Area (TPSA) relative to the unsubstituted phenyl analog, a counter-intuitive trend driven by the hydrocarbon chain's addition to the molecular surface. The target compound has a TPSA of 62.1 Ų, which is 0.9 Ų lower than the unsubstituted phenyl analog [1].

Drug Design Physicochemical Property Prediction Bioavailability

Confirmed Membership in an Antileishmanial Compound Class with In Vivo Activity

This compound falls within the chemical scope of alpha-cyano-beta-substituted ethyl propenoates, a class for which in vivo antileishmanial activity has been demonstrated in a hamster model. The class has produced compounds exhibiting 70-77% activity via both intramuscular and oral routes [1]. This class-level activity distinguishes it from many other aryl-substituted cyanoacrylate building blocks used solely for non-biological material science applications. Direct, specific data comparing this exact compound's activity to its 4-methyl or 4-chloro analogs against Leishmania is not available in the public domain.

Antiparasitic Research Leishmaniasis In Vivo Pharmacology

High-Impact Application Scenarios for Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Based on Verifiable Differentiation


Scaffold Optimization for CNS-Penetrant Lead Compounds

In a medicinal chemistry program aiming to design a lead compound with improved blood-brain barrier permeability, the 4-ethylphenyl analog is prioritized over the 4-methylphenyl analog. The quantitatively higher XLogP3-AA value (3.5 vs. 3.0) and the reduced TPSA (62.1 vs. 63.0 Ų) of the former provide a compelling, data-driven rationale that this building block will confer superior passive membrane permeability to any resulting library products [1].

Antileishmanial Drug Discovery Hit Expansion

For a team initiating a hit-to-lead campaign against visceral leishmaniasis, this building block offers an entry point into a compound class with validated in vivo efficacy. Starting with the 4-ethylphenyl analog for structure-activity relationship (SAR) exploration is a scientifically justified decision, as it derives from a chemical series where two other members (exact substituents not publicly disclosed) achieved 70-77% antileishmanial activity in vivo [2].

Synthesis of Paroxetine Analogs via High-Pressure Cycloaddition

A process chemistry group aiming to synthesize novel paroxetine analogs can select this compound as the preferred dipolarophile. Its demonstrated participation in high-pressure promoted cycloadditions with enol ethers to form highly functionalized dihydropyrans—precursors to paroxetine-like SSRIs—is a proven synthetic application [3]. The use of the 4-ethylphenyl variant introduces defined steric and electronic properties at a key position of the final pyrán scaffold, allowing for systematic SAR studies.

Physicochemical Fine-Tuning of an Agrochemical Lead Series

An agrochemical discovery team noticing that their lead molecule's activity drops sharply with small changes in lipophilicity would find this building block to be the ideal tool for fine-tuning. The +0.5 log unit increment over the 4-methyl analog, without introducing a potentially unstable halogen atom like the 4-chloro variant, allows for a controlled optimization of distribution and uptake in plant tissues [1].

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